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Get Quote

The table below summarizes the core identifiers and chemical properties for 4,5-Dicaffeoylquinic acid.

Property Description

IUPAC Name (1R,3R,4S,5R)-3,4-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,5-

dihydroxycyclohexane-1-carboxylic acid [1] [2]

Common
Synonyms

4,5-Di-O-caffeoylquinic acid; Isochlorogenic acid C; Isochlorogenic acid B [1] [3]

[4]

CAS Number 57378-72-0 [1] [4] [2]

Chemical Formula C₂₅H₂₄O₁₂ [1] [4] [2]

Average Molecular
Weight

516.45 g/mol [1] [4] [2]

Chemical Structure An ester of quinic acid, with two caffeoyl groups attached at the 4 and 5

positions of the cyclohexane ring [1].
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Dicaffeoylquinic acids are esters composed of one quinic acid and two caffeic acid moieties. Due to the

different positions on the quinic acid ring where the caffeoyl groups can esterify, there are six possible

constitutional isomers [5] [6]:

1,3-DCQA (Cynarin)

1,4-DCQA
1,5-DCQA
3,4-DCQA (Isochlorogenic acid A)
3,5-DCQA (Isochlorogenic acid B)

4,5-DCQA (Isochlorogenic acid C)

It is critical to note a common point of confusion in the literature: 4,5-DCQA is consistently identified as

Isochlorogenic acid C [3] [4]. However, some public databases incorrectly list it as "Isochlorogenic acid b"

due to outdated or misapplied nomenclature [1] [2]. Researchers should verify the specific isomeric structure

based on analytical data rather than relying solely on common names.

The relationships between these isomers and the specific identity of 4,5-DCQA are outlined in the diagram

below.
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Relationship of 4,5-DCQA within the DCQA isomer family, highlighting its correct common name.
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Pre-clinical studies have revealed a broad pharmacological profile for DCQAs, including 4,5-DCQA. The

following table consolidates key experimental activities and effective concentrations/doses.

Pharmacological
Activity

Experimental
Model / Assay

Key Findings / Mechanism
of Action

Effective
Concentration/Dose

Anti-inflammatory LPS-stimulated
RAW264.7

macrophage cells
[7]

Inhibition of Nitric Oxide (NO)
production

Data quantified via HPLC
[7]

Anti-inflammatory In vitro and in vivo
models [5] [6]

Decreased NF-κB activation Point of Departure (PoD)
data available [5] [6]

Antioxidant In vitro and in vivo
models [5] [6]

Activation of the Nrf2
pathway; Reduction of

oxidative stress

Point of Departure (PoD)
data available [5] [6]

Anti-
melanogenesis

α-MSH-stimulated

B16F1 murine
melanoma cells [8]

84% inhibition of

melanogenesis (greater than
arbutin). Downregulates

MITF, tyrosinase, TRP1, and
DCT. Inhibits cAMP/CREB

pathway.

25 μM [8]

Anti-
melanogenesis

Cell-free

tyrosinase assay
[8]

Direct inhibition of tyrosinase

enzyme activity.

Activity similar to arbutin

at 25 μM [8]

Antiviral In vitro HIV-1
assay [4]

Inhibition of HIV-1 integrase
and HIV-1 replication.

IC₅₀: 0.13-0.3 μg/mL
(integrase); EC₅₀: 2 μg/mL

(replication) [4]

Antioxidant DPPH free radical

scavenging assay
[4]

Direct free radical scavenging

activity.

IC₅₀: 19.8 μM [4]

Pharmacokinetics Oral
administration in

Low oral bioavailability (f):
~0.8-1.7%

cmax: ~0.05-0.07 μg/mL
[5] [6]
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Pharmacological
Activity

Experimental
Model / Assay

Key Findings / Mechanism
of Action

Effective
Concentration/Dose

rats (extracts) [5]
[6]

The multifaceted mechanisms of 4,5-DCQA, particularly in anti-melanogenesis, involve a coordinated

inhibition of key signaling pathways and enzymes, as summarized in the following workflow.
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Mechanism of 4,5-DCQA inhibition of melanogenesis, showing dual action on signaling and enzymes.

Experimental Protocols and Analytical Methods

For researchers aiming to work with 4,5-DCQA, here are detailed methodologies for key experiments as

cited in the literature.

Mass Spectrometric Analysis for Isomer Differentiation

Objective: To differentiate between DCQA isomers like 3,5-DCQA and 4,5-DCQA.
Recommended Method: Electrospray Ionization (ESI) in negative ion mode [9].

Protocol Details:
Sample Preparation: Dissolve purified DCQA samples in a suitable solvent (e.g., methanol).

Analysis: Inject samples into the LC-ESI-MS system. Negative ion mode provides more
structural information and allows for isomer differentiation.

Key Differentiating Factor: While Electron Ionization (EI) and Fast Atom Bombardment (FAB)
provide molecular mass information, they offer limited ability to distinguish isomers. ESI is the

recommended method as it provides fragmentation patterns that enable clear differentiation [9].

Protocol for Anti-melanogenesis Activity Assay

Objective: To evaluate the inhibitory effect of 4,5-DCQA on melanin synthesis in cells.
Cell Line: B16F1 murine melanoma cells.

Procedure [8]:
Cell Stimulation: Stimulate B16F1 cells with α-Melanocyte-Stimulating Hormone (α-MSH) to

induce melanogenesis.
Compound Treatment: Co-treat the stimulated cells with 4,5-DCQA (e.g., at 25 µM) for a

specified period.
Melanin Measurement: After incubation, lyse the cells and measure the melanin content

spectrophotometrically.
Protein Analysis: Use Western blotting to analyze the expression levels of key proteins like

MITF, tyrosinase, TRP1, and DCT.
Pathway Investigation: To probe the mechanism, assess the compound's effect on

intracellular cAMP levels and CREB phosphorylation.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10587617/
https://pubmed.ncbi.nlm.nih.gov/10587617/
https://pubmed.ncbi.nlm.nih.gov/30030001/
https://www.smolecule.com/products/s622082?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Protocol for Biotransformation by Human Intestinal Flora

Objective: To study the metabolic fate of 4,5-DCQA or its derivatives in the gut.
Procedure [7]:

Preparation of Intestinal Flora: Prepare an anaerobic bacterial suspension from fresh human
fecal samples.

Incubation: Anaerobically incubate 4,5-DCQA methyl ester (or the parent compound) with the
bacterial suspension at 37°C for up to 24 hours.

Sample Analysis: At designated time points, extract the incubation mixture.
Analysis and Identification: Use HPLC for quantification. Identify the structures of

biotransformation products (e.g., de-esterified products, reduced derivatives) using
spectroscopic methods (IR, MS, NMR).

Research Implications and Future Directions

The data indicates that 4,5-DCQA is a promising multi-target bioactive compound. Its role in respiratory

diseases is of particular interest, as DCQA-containing herbal extracts are traditionally used for this purpose.

The pre-clinical data showing anti-inflammatory effects via NF-κB inhibition and antioxidant activity

via the Nrf2 pathway provide a scientific basis for this traditional use [5] [6]. However, the low oral

bioavailability noted in pharmacokinetic studies presents a challenge for drug development [5] [6]. This

highlights the need for further research into formulation strategies, such as the use of prodrugs or novel

delivery systems, to improve its systemic exposure and efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b622082#4-5-dcqa-iupac-

nomenclature-and-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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